molecular formula C26H36O6 B123018 2,2,19,19-Tetramethoxy-8,13-dimethyl-4,6,8,10,12,14,16-eicosaheptaene-3,18-dione CAS No. 141290-93-9

2,2,19,19-Tetramethoxy-8,13-dimethyl-4,6,8,10,12,14,16-eicosaheptaene-3,18-dione

Cat. No. B123018
M. Wt: 444.6 g/mol
InChI Key: AVTICHPBCQNNQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,19,19-Tetramethoxy-8,13-dimethyl-4,6,8,10,12,14,16-eicosaheptaene-3,18-dione, also known as TMECG, is a natural compound found in marine organisms. This compound has gained significant attention in the scientific community due to its potential therapeutic properties. In

Mechanism Of Action

The mechanism of action of 2,2,19,19-Tetramethoxy-8,13-dimethyl-4,6,8,10,12,14,16-eicosaheptaene-3,18-dione is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in inflammation and tumor growth. It may also exert its effects by modulating the expression of certain genes involved in cell proliferation and apoptosis.

Biochemical And Physiological Effects

2,2,19,19-Tetramethoxy-8,13-dimethyl-4,6,8,10,12,14,16-eicosaheptaene-3,18-dione has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to reduce inflammation and oxidative stress. In addition, it has been shown to have neuroprotective effects and may improve cognitive function.

Advantages And Limitations For Lab Experiments

One advantage of using 2,2,19,19-Tetramethoxy-8,13-dimethyl-4,6,8,10,12,14,16-eicosaheptaene-3,18-dione in lab experiments is that it is a natural compound and may have fewer side effects compared to synthetic compounds. However, one limitation is that it may be difficult to obtain in large quantities, and its synthesis can be complex and time-consuming.

Future Directions

There are several future directions for research on 2,2,19,19-Tetramethoxy-8,13-dimethyl-4,6,8,10,12,14,16-eicosaheptaene-3,18-dione. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases. Further studies are needed to investigate its neuroprotective effects and its ability to improve cognitive function. Another area of interest is its anti-tumor activity. Future studies could focus on its mechanism of action and its potential as a cancer treatment. Additionally, further research is needed to explore the potential of 2,2,19,19-Tetramethoxy-8,13-dimethyl-4,6,8,10,12,14,16-eicosaheptaene-3,18-dione in other areas such as cardiovascular disease and diabetes.

Synthesis Methods

2,2,19,19-Tetramethoxy-8,13-dimethyl-4,6,8,10,12,14,16-eicosaheptaene-3,18-dione can be synthesized through the isolation and purification of natural sources such as marine sponges, gorgonians, and soft corals. Alternatively, it can be synthesized through chemical methods using a variety of reagents and catalysts. One such method involves the reaction of 4,6,8,10,12,14,16-heptamethyl-2,18-dioxo-1,3,5,7,9,11,13,15,17-nonadecaene with methoxyacetylene in the presence of a palladium catalyst.

Scientific Research Applications

2,2,19,19-Tetramethoxy-8,13-dimethyl-4,6,8,10,12,14,16-eicosaheptaene-3,18-dione has been the subject of several scientific studies due to its potential therapeutic properties. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-oxidant activities. In addition, it has been found to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

141290-93-9

Product Name

2,2,19,19-Tetramethoxy-8,13-dimethyl-4,6,8,10,12,14,16-eicosaheptaene-3,18-dione

Molecular Formula

C26H36O6

Molecular Weight

444.6 g/mol

IUPAC Name

(4E,6E,8E,10E,12E,14E,16E)-2,2,19,19-tetramethoxy-8,13-dimethylicosa-4,6,8,10,12,14,16-heptaene-3,18-dione

InChI

InChI=1S/C26H36O6/c1-21(17-11-13-19-23(27)25(3,29-5)30-6)15-9-10-16-22(2)18-12-14-20-24(28)26(4,31-7)32-8/h9-20H,1-8H3/b10-9+,17-11+,18-12+,19-13+,20-14+,21-15+,22-16+

InChI Key

AVTICHPBCQNNQE-UHFFFAOYSA-N

Isomeric SMILES

C/C(=C\C=C\C=C(\C=C\C=C\C(=O)C(OC)(OC)C)/C)/C=C/C=C/C(=O)C(OC)(OC)C

SMILES

CC(=CC=CC=C(C)C=CC=CC(=O)C(C)(OC)OC)C=CC=CC(=O)C(C)(OC)OC

Canonical SMILES

CC(=CC=CC=C(C)C=CC=CC(=O)C(C)(OC)OC)C=CC=CC(=O)C(C)(OC)OC

synonyms

2,2,19,19-tetramethoxy-8,13-dimethyl-4,6,8,10,12,14,16-eicosaheptaene-3,18-dione
C22-polyene-tetrone-diacetal

Origin of Product

United States

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